(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Endothelin Receptor Antagonism Structure-Activity Relationship Pharmacophore Design

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 2034597-34-5, MF: C21H19NO5, MW: 365.38 g/mol) is a synthetic small-molecule research chemical belonging to the benzodioxolyl-pyrrolidine-benzofuran class, structurally related to the endothelin ETA receptor antagonist series exemplified by Atrasentan (ABT-627) and ABT-546 (A-216546). It features a benzo[d][1,3]dioxol-5-yl group linked via a pyrrolidine amide bridge to a 7-methoxybenzofuran-2-yl carbonyl moiety.

Molecular Formula C21H19NO5
Molecular Weight 365.385
CAS No. 2034597-34-5
Cat. No. B2411870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
CAS2034597-34-5
Molecular FormulaC21H19NO5
Molecular Weight365.385
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C21H19NO5/c1-24-17-4-2-3-14-10-19(27-20(14)17)21(23)22-8-7-15(11-22)13-5-6-16-18(9-13)26-12-25-16/h2-6,9-10,15H,7-8,11-12H2,1H3
InChIKeySKPXAUYPXIDIEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 2034597-34-5): Structural Classification and Procurement-Relevant Identity


The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 2034597-34-5, MF: C21H19NO5, MW: 365.38 g/mol) is a synthetic small-molecule research chemical belonging to the benzodioxolyl-pyrrolidine-benzofuran class, structurally related to the endothelin ETA receptor antagonist series exemplified by Atrasentan (ABT-627) and ABT-546 (A-216546) [1]. It features a benzo[d][1,3]dioxol-5-yl group linked via a pyrrolidine amide bridge to a 7-methoxybenzofuran-2-yl carbonyl moiety . Unlike its carboxylic acid-bearing analogs, this compound carries a neutral methanone linker, which may alter physicochemical properties and target engagement profiles relevant to procurement decisions in endothelin receptor research programs [2].

Why (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone Cannot Be Casually Replaced by In-Class Endothelin Antagonist Analogs


Within the Abbott endothelin antagonist series, seemingly minor structural modifications produce extreme differences in receptor selectivity and pharmacokinetic behavior: ABT-546 (A-216546) achieves >25,000-fold selectivity for ETA over ETB (Ki = 0.46 nM vs. 13,000 nM), whereas the related analog Atrasentan (ABT-627) shows only ~950-fold selectivity (ETA IC50 = 0.2 nM; ETB IC50 ≈ 190 nM) [1]. The target compound (CAS 2034597-34-5) replaces the pyrrolidine-3-carboxylic acid pharmacophore found in both ABT-546 and Atrasentan with a neutral 7-methoxybenzofuran-2-carbonyl amide, a modification predicted to alter hydrogen-bonding capacity, logP, and metabolic stability relative to the carboxylic acid series [2]. These structural differences preclude simple functional interchangeability and necessitate compound-specific characterization data for any procurement or experimental substitution decision [3].

Quantitative Differentiation Evidence for (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone Relative to Closest Structural Analogs


Structural Pharmacophore Divergence: Neutral Amide vs. Carboxylic Acid Moiety Compared to ABT-546 (A-216546)

The target compound replaces the pyrrolidine-3-carboxylic acid moiety of ABT-546 (A-216546) with a 7-methoxybenzofuran-2-carbonyl amide. ABT-546 exhibits an ETA Ki of 0.46 nM and >25,000-fold selectivity over ETB (Ki = 13,000 nM) in cloned human receptor binding assays [1]. The carboxylic acid group in ABT-546 is critical for receptor interaction: SAR studies on pyrrolidine-3-carboxylic acid endothelin antagonists demonstrate that replacement of the methoxy-substituted phenyl ring with benzofuran bioisosteres alters both potency and selectivity by up to several orders of magnitude [2]. The target compound's neutral amide replacement eliminates the ionizable carboxylate, which is expected to change both binding affinity and oral bioavailability relative to ABT-546, though direct experimental binding data for CAS 2034597-34-5 are not available in the public literature.

Endothelin Receptor Antagonism Structure-Activity Relationship Pharmacophore Design

Benzofuran-for-Methoxyphenyl Substitution: Comparative Scaffold Analysis Against Atrasentan (ABT-627)

Atrasentan (ABT-627) contains a 4-methoxyphenyl group at the pyrrolidine 2-position and exhibits ETA IC50 = 0.2 nM with approximately 950-fold selectivity over ETB . The target compound replaces this 4-methoxyphenyl group with a 7-methoxybenzofuran-2-carbonyl amide. Published SAR from the Abbott series demonstrates that replacing the methoxyphenyl of Atrasentan with benzofuran-based substituents modulates ETA/ETB selectivity, with dihydrobenzofuran analogs retaining sub-nanomolar ETA affinity but showing altered selectivity ratios [1]. The target compound's benzofuran-2-carbonyl substitution pattern differs markedly from the dihydrobenzofuran-5-yl substitution described in published SAR, representing an unexplored region of chemical space within this series.

Endothelin ETA/ETB Selectivity Bioisosteric Replacement Benzofuran Scaffold

Physicochemical Property Differentiation: Computed vs. Measured Parameters for Procurement and Formulation Planning

The target compound (MW: 365.38 g/mol, MF: C21H19NO5, HBD: 0, HBA: 5, rotatable bonds: 3) presents a distinct physicochemical profile compared to the carboxylic acid series . ABT-546 carries a free carboxylic acid (MW: ~487 g/mol), while Atrasentan also contains a carboxylic acid (MW: ~519 g/mol for the free acid) [1]. The absence of an ionizable carboxyl group in the target compound is predicted to increase logP and reduce aqueous solubility relative to the acid series, potentially affecting DMSO stock preparation, buffer compatibility, and passive membrane permeability in cell-based assays. No experimental logP, solubility, or pKa data are currently available in the public domain for CAS 2034597-34-5.

Physicochemical Properties Drug-likeness Formulation Compatibility

Synthetic Accessibility and Supply Chain Considerations Relative to ABT-546 and Atrasentan

ABT-546 and Atrasentan benefit from published scalable synthetic routes developed for preclinical and clinical supply [1]. The target compound (CAS 2034597-34-5) is available from specialty chemical suppliers as a research-grade compound (typical purity: 95%+) in milligram quantities . Unlike ABT-546, which required development of an asymmetric Michael addition for large-scale synthesis, the target compound's synthesis involves a simpler amide coupling between 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine and 7-methoxybenzofuran-2-carboxylic acid (or its activated derivative), suggesting potentially lower cost of goods for custom synthesis at research scale. However, no published synthetic protocol or analytical characterization data (melting point, NMR, HPLC traces) are available in the peer-reviewed literature for independent verification.

Chemical Procurement Custom Synthesis Research Tool Compound Supply

Research Application Scenarios for (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone Grounded in Quantitative Evidence


Chemical Probe for Investigating ETA Receptor Pharmacophore Tolerance to Neutral Amide Replacements

This compound is best deployed as a chemical biology probe to test whether the pyrrolidine-3-carboxylic acid pharmacophore, conserved across ABT-546 (ETA Ki = 0.46 nM) and Atrasentan (ETA IC50 = 0.2 nM), can be replaced by a neutral 7-methoxybenzofuran-2-carbonyl amide while retaining endothelin receptor engagement [1]. The absence of published binding data for this compound makes it a genuine 'unknown' probe suitable for hypothesis-driven SAR expansion studies [2].

Negative Control or Selectivity Comparator in ETA/ETB Profiling Panels

Given that the benzodioxolyl-pyrrolidine core is shared with potent ETA antagonists (ABT-546 selectivity >25,000-fold), but the benzofuran-2-carbonyl amide substitution has no published precedent, this compound may serve as a structurally matched negative control or selectivity comparator in panels testing ETA versus ETB receptor engagement [1]. Procurement of the compound alongside ABT-546 or Atrasentan would enable direct side-by-side binding comparison in the investigator's assay of choice.

Physicochemical and Metabolic Stability Benchmarking Against Carboxylic Acid Series

The replacement of the carboxylic acid with a neutral amide in this compound provides an opportunity to experimentally measure the impact on logP, aqueous solubility, plasma protein binding, and microsomal stability relative to ABT-546 and Atrasentan [1]. Such head-to-head ADME profiling would generate unique, publishable data filling a gap in the current endothelin antagonist SAR literature [2].

Quote Request

Request a Quote for (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.